Ethyl 3-(4-acetylphenyl)propiolate

Catalog No.
S13866715
CAS No.
M.F
C13H12O3
M. Wt
216.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 3-(4-acetylphenyl)propiolate

Product Name

Ethyl 3-(4-acetylphenyl)propiolate

IUPAC Name

ethyl 3-(4-acetylphenyl)prop-2-ynoate

Molecular Formula

C13H12O3

Molecular Weight

216.23 g/mol

InChI

InChI=1S/C13H12O3/c1-3-16-13(15)9-6-11-4-7-12(8-5-11)10(2)14/h4-5,7-8H,3H2,1-2H3

InChI Key

OTZMIOSBMIXAMB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C#CC1=CC=C(C=C1)C(=O)C

Ethyl 3-(4-acetylphenyl)propiolate is an organic compound characterized by the presence of an ethyl ester and a propiolate functional group, combined with a 4-acetylphenyl substituent. Its molecular formula is C13H12O3C_{13}H_{12}O_3, and it has a distinct structure that allows it to participate in various

  • Conjugate Addition: This compound can act as an electrophile in conjugate addition reactions, where nucleophiles attack the beta carbon of the propiolate moiety.
  • Diels-Alder Reactions: As a ynoate, it can participate in Diels-Alder cycloadditions, particularly when combined with electron-rich dienes, leading to complex bicyclic structures .
  • Esterification and Hydrolysis: The ethyl ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Research indicates that compounds similar to ethyl 3-(4-acetylphenyl)propiolate exhibit various biological activities, including:

  • Antimicrobial Properties: Some derivatives have shown effectiveness against bacterial and fungal strains.
  • Anticancer Activity: Certain analogs have been studied for their potential in inhibiting cancer cell proliferation through apoptosis induction.
  • Anti-inflammatory Effects: Compounds with similar structures have demonstrated the ability to reduce inflammation in biological models.

Several synthetic routes have been developed for the preparation of ethyl 3-(4-acetylphenyl)propiolate:

  • Direct Esterification: Reacting 4-acetylphenol with ethyl propiolate in the presence of an acid catalyst.
  • One-Pot Reactions: Utilizing a sequence of reactions that combine multiple steps into a single reaction vessel, improving efficiency and reducing purification steps .
  • Grignard Reactions: Employing Grignard reagents to introduce the acetophenone moiety into the propiolate framework.

Ethyl 3-(4-acetylphenyl)propiolate has several notable applications:

  • Synthetic Intermediates: It serves as a building block for synthesizing more complex organic compounds.
  • Analytical Chemistry: Used as a reagent for derivatizing thiols in analytical procedures, enhancing detection sensitivity .
  • Pharmaceutical Development: Potentially useful in drug discovery due to its biological activity profile.

Interaction studies have focused on the reactivity of ethyl 3-(4-acetylphenyl)propiolate with various nucleophiles. These studies reveal that:

  • The compound can selectively react with thiols and amines, forming stable adducts.
  • Its reactivity profile allows it to be utilized in flow chemistry setups, improving reaction efficiency and product yields .

Several compounds share structural similarities with ethyl 3-(4-acetylphenyl)propiolate. Here are some notable examples:

Compound NameStructure TypeKey Features
Ethyl PropiolateYnoateKnown for its high reactivity in conjugate additions .
Methyl 4-acetylbenzoateEsterExhibits antimicrobial properties similar to ethyl derivatives.
Ethyl 3-(4-methylphenyl)propiolatePropiolateShares structural motifs but varies in biological activity.

Uniqueness of Ethyl 3-(4-acetylphenyl)propiolate

Ethyl 3-(4-acetylphenyl)propiolate stands out due to its specific combination of functional groups that allow for versatile reactivity patterns not found in simpler esters or ynoates. Its ability to engage in both traditional organic reactions and newer methodologies such as one-pot syntheses makes it a valuable compound in both academic research and industrial applications.

XLogP3

2.4

Hydrogen Bond Acceptor Count

3

Exact Mass

216.078644241 g/mol

Monoisotopic Mass

216.078644241 g/mol

Heavy Atom Count

16

Dates

Modify: 2024-08-10

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